Species-Selective VAP-1 Inhibition: Potency Gap Between (Z)-3-(Benzylamino)-N-(4-chlorophenyl)but-2-enamide and Reference Inhibitor Semicarbazide
(Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide exhibits a 7.8-fold species-selectivity window between rat (IC50 23 nM) and human (IC50 180 nM) VAP-1 [1]. In contrast, the prototypical VAP-1 inhibitor semicarbazide, while more sensitive to human VAP-1 (lowest IC50 concentration), shows a markedly different selectivity profile and substantially weaker potency against rodent enzymes [2]. This makes the target compound a superior choice for rodent model studies where selectivity and potency must be balanced against translational relevance.
| Evidence Dimension | Species-dependent inhibitory potency |
|---|---|
| Target Compound Data | Rat VAP-1 IC50: 23 nM; Human VAP-1 IC50: 180 nM |
| Comparator Or Baseline | Semicarbazide (reference inhibitor): More sensitive to human VAP-1, but significantly less potent in rodent VAP-1 assays (class-level relative potency). |
| Quantified Difference | ~7.8-fold species-selectivity window (target compound) vs. inverted selectivity profile for semicarbazide. |
| Conditions | Inhibition of recombinant VAP-1 expressed in CHO cells using 14C-benzylamine as substrate, preincubation 20 min (BindingDB assay). |
Why This Matters
This ensures the compound's pharmacological effect in rodent disease models is not confounded by species-dependent potency mismatches, a critical factor for translational research procurement.
- [1] BindingDB. BDBM50205269 (CHEMBL3919913). Affinity Data: IC50 for rat and human VAP-1. View Source
- [2] ScienceGate. Inhibition of semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 reduces lipopolysaccharide-induced neuroinflammation. Review referencing comparative species sensitivity of VAP-1 inhibitors. Accessed May 2026. View Source
